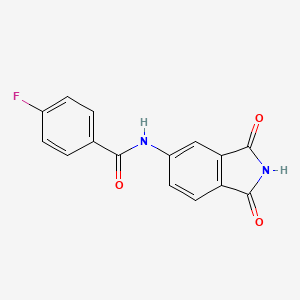
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide (abbreviated as Compound X) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. Compound X is a small molecule drug that has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Tumor Imaging and Evaluation
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide derivatives have been studied for their potential in imaging tumor proliferation. For instance, fluorine-18 labeled compounds, related to the chemical family of N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide, have been used to assess cellular proliferation in tumors by PET. This research demonstrated a significant correlation between the uptake of these compounds in tumors and the Ki-67 proliferation marker, indicating their promise for evaluating the proliferative status of solid tumors. No adverse effects were encountered, suggesting safety for clinical trials (Dehdashti et al., 2013).
Antimicrobial and Anticancer Evaluation
Compounds within the N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide framework have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives exhibited significant antimicrobial efficacy, and others demonstrated anticancer activity, being more active than standard drugs like carboplatin against specific cancer cell lines. This suggests their potential as therapeutic agents in treating various bacterial infections and cancer types (Kumar et al., 2014).
Synthetic Methodology and Chemical Properties
Research into N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide derivatives has also focused on developing practical and scalable synthetic routes for related compounds. These studies aim to improve the efficiency and sustainability of producing these compounds, potentially lowering costs and increasing accessibility for further research and therapeutic use (Yoshida et al., 2014).
Wirkmechanismus
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide acts as a modulator of cereblon (CRBN) activity . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo .
Pharmacokinetics
Its mode of action suggests that it might have good bioavailability due to its ability to modulate protein degradation pathways .
Result of Action
The compound can selectively modulate the degradation of GSPT1 protein . This means that the compound can act as a GSPT1 degrader . This could potentially lead to the suppression of uncontrolled cellular proliferation, such as in cancer, which may be associated with cereblon protein dysfunction and/or a GSPT1 dysfunction .
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKWRGFQCFUANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

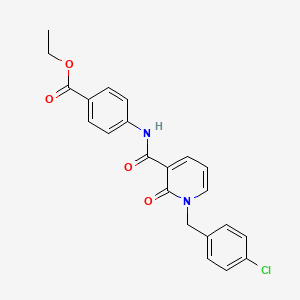
![ethyl 2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2915912.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-propionamidothiophene-3-carboxamide](/img/structure/B2915913.png)
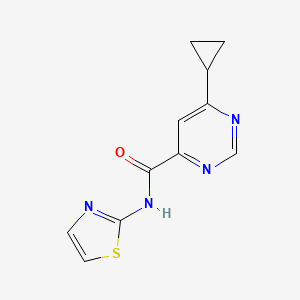
![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)
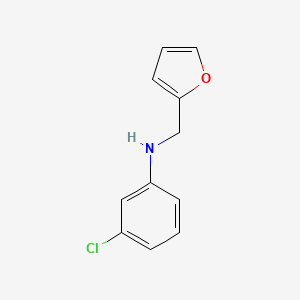
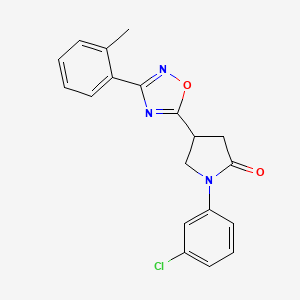
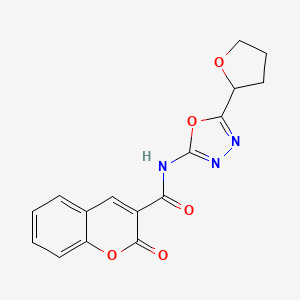
![(E)-3-(2-fluorophenyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2915925.png)
![N-(cyanomethyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2915926.png)
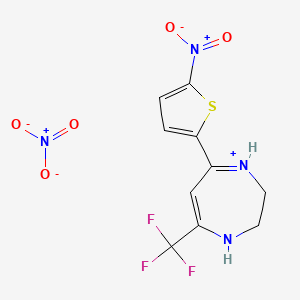
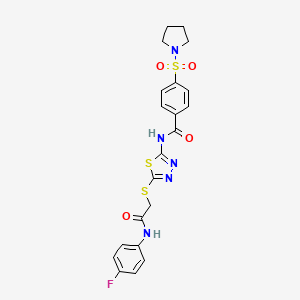
![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)
![6-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2915930.png)